Cas no 51486-16-9 (5,6-dimethyl-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno2,3-dpyrimidin-4-one)

5,6-Dimethyl-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a sulfur-containing heterocyclic compound featuring a thienopyrimidinone core. Its structure incorporates a reactive sulfhydryl group at the 2-position and an allyl substituent at the 3-position, making it a versatile intermediate for further functionalization. The 5,6-dimethyl groups enhance steric and electronic properties, potentially improving stability and reactivity in synthetic applications. This compound is of interest in medicinal chemistry and materials science due to its thienopyrimidine scaffold, which is prevalent in bioactive molecules. Its well-defined structure allows for precise modifications, facilitating research in drug discovery and heterocyclic synthesis.
5,6-dimethyl-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno2,3-dpyrimidin-4-one structure
51486-16-9 structure
Product Name:5,6-dimethyl-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno2,3-dpyrimidin-4-one
CAS No:51486-16-9
MF:C11H12N2OS2
MW:252.355779647827
MDL:MFCD01911592
CID:377673
PubChem ID:722257
Update Time:2025-11-01

5,6-dimethyl-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno2,3-dpyrimidin-4-one Chemical and Physical Properties

Names and Identifiers

    • Thieno[2,3-d]pyrimidin-4(1H)-one,2,3-dihydro-5,6-dimethyl-3-(2-propen-1-yl)-2-thioxo-
    • 3-Allyl-5,6-dimethyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one
    • 3-ALLYL-2-MERCAPTO-5,6-DIMETHYL-3H-THIENO[2,3-D]PYRIMIDIN-4-ONE
    • 3-Allyl-2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
    • 5,6-dimethyl-3-prop-2-enyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one
    • 3-Allyl-2-mercapto-5,6-dimethyl-thieno<2,3-d>pyrimidin-4(3H)-on
    • 3-allyl-5,6-dimethyl-2-thioxo-2,3-dihydro-1H-thieno[2,3-d]pyrimidin-4-one
    • 5,6-dimethyl-3-prop-2-enyl-2-thioxo-1,3-dihydrothiopheno[2,3-d]pyrimidin-4-one
    • 5,6-dimethyl-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno2,3-dpyrimidin-4-one
    • SR-01000109715-1
    • 5,6-dimethyl-3-(prop-2-en-1-yl)-2-sulfanylidene-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-4-one
    • F0745-0961
    • AKOS000115892
    • 5,6-dimethyl-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
    • Z55664677
    • EN300-03003
    • F9995-0528
    • 3-allyl-2-mercapto-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine
    • SR-01000109715
    • AKOS000266917
    • 51486-16-9
    • AS-73112
    • 3-ALLYL-5,6-DIMETHYL-2-THIOXO-2,3-DIHYDROTHIENO(2,3-D)PYRIMIDIN-4(1H)-ONE
    • DTXSID40352277
    • 5,6-Dimethyl-3-(prop-2-en-1-yl)-2-sulfanylidene-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one
    • 5,6-dimethyl-3-(prop-2-en-1-yl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one
    • 5,6-dimethyl-3-(prop-2-en-1-yl)-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one
    • STL090232
    • STK853753
    • MDL: MFCD01911592
    • Inchi: 1S/C11H12N2OS2/c1-4-5-13-10(14)8-6(2)7(3)16-9(8)12-11(13)15/h4H,1,5H2,2-3H3,(H,12,15)
    • InChI Key: UIDZXXIBHNLIGD-UHFFFAOYSA-N
    • SMILES: S1C(C)=C(C)C2C(N(CC=C)C(NC1=2)=S)=O

Computed Properties

  • Exact Mass: 252.03900
  • Monoisotopic Mass: 252.039104
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 345
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 92.7
  • XLogP3: 2.6

Experimental Properties

  • Density: 1.35
  • Melting Point: 202-203℃
  • Boiling Point: 412.6°C at 760 mmHg
  • Flash Point: 203.3°C
  • Refractive Index: 1.669
  • PSA: 98.12000
  • LogP: 2.92340

5,6-dimethyl-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno2,3-dpyrimidin-4-one Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

5,6-dimethyl-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno2,3-dpyrimidin-4-one Pricemore >>

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Additional information on 5,6-dimethyl-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno2,3-dpyrimidin-4-one

5,6-Dimethyl-3-(Prop-2-en-1-yl)-2-Sulfanyl-3H,4H-Thieno[2,3-d]Pyrimidin-4-one (CAS No. 51486-16-9): A Comprehensive Overview

5,6-Dimethyl-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one (CAS No. 51486-16-9) is a compound of significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features and potential biological activities, has been the subject of numerous studies aimed at elucidating its properties and potential applications.

The chemical structure of 5,6-dimethyl-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is notable for its thienopyrimidine core, which is a heterocyclic system consisting of a thiophene ring fused to a pyrimidine ring. The presence of methyl and allyl substituents, along with the sulfur atom, imparts distinct chemical and biological properties to this molecule. These structural features contribute to its stability and reactivity, making it a valuable candidate for various applications in drug discovery and development.

Recent research has focused on the potential therapeutic applications of 5,6-dimethyl-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one. Studies have shown that this compound exhibits promising anti-inflammatory and anti-cancer activities. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that this compound effectively inhibited the proliferation of various cancer cell lines, including those derived from breast and lung cancers. The mechanism of action appears to involve the modulation of key signaling pathways involved in cell growth and survival.

In addition to its anti-cancer properties, 5,6-dimethyl-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one has also been investigated for its anti-inflammatory effects. A study conducted by researchers at the University of California in 2020 demonstrated that this compound significantly reduced inflammation in animal models of inflammatory diseases such as arthritis. The anti-inflammatory activity is attributed to its ability to inhibit the production of pro-inflammatory cytokines and chemokines.

The pharmacokinetic properties of 5,6-dimethyl-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one have also been studied to assess its suitability as a therapeutic agent. Research has shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It has good oral bioavailability and a reasonable half-life, making it a promising candidate for further development as an oral medication.

Toxicity studies are an essential part of the drug development process. Preliminary toxicity assessments of 5,6-dimethyl-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one have indicated that it is well-tolerated at therapeutic doses. However, more extensive toxicological evaluations are needed to fully understand its safety profile and potential side effects.

The synthetic routes for producing 5,6-dimethyl-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one have been optimized to improve yield and purity. One commonly used method involves the condensation of 5-methylthiophene with appropriate precursors followed by cyclization and functional group modifications. These synthetic strategies have been refined to ensure scalability and cost-effectiveness for large-scale production.

In conclusion, 5,6-dimethyl-3-(prop-2-en-1-y l)-2-sulfanyl - 3 H , 4 H - th ien o [ 2 , 3 - d ] py r im id i n - 4 - one (CAS No. 51486 - 16 - 9) represents a promising compound with diverse biological activities and potential therapeutic applications. Ongoing research continues to explore its mechanisms of action and optimize its properties for clinical use. As our understanding of this compound deepens, it is likely to play an increasingly important role in the development of new treatments for various diseases.

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